N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide: is an organic compound that features a benzylideneamino group, a chloro group, and a trifluoromethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzylideneamino Group: This can be achieved by reacting benzaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with a trifluoromethylphenyl derivative, often using coupling reactions facilitated by catalysts like palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylideneamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the benzylideneamino group, converting it to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific biological pathways.
Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme activities or protein interactions.
Industry:
Agriculture: The compound may be explored for its potential use as a pesticide or herbicide due to its chemical reactivity.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or π-π interactions with target proteins, while the chloro and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
- N-(benzylideneamino)-2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide
- N-(benzylideneamino)-2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide
- N-(benzylideneamino)-2-chloro-N-[3-(difluoromethyl)phenyl]acetamide
Comparison:
- Structural Differences: The position and number of fluorine atoms in the trifluoromethyl group can significantly influence the compound’s reactivity and binding affinity.
- Chemical Properties: Variations in the substituents can affect the compound’s solubility, stability, and overall chemical behavior.
- Biological Activity: The presence of different substituents can lead to variations in biological activity, making each compound unique in its potential applications.
Properties
Molecular Formula |
C16H12ClF3N2O |
---|---|
Molecular Weight |
340.73 g/mol |
IUPAC Name |
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H12ClF3N2O/c17-10-15(23)22(21-11-12-5-2-1-3-6-12)14-8-4-7-13(9-14)16(18,19)20/h1-9,11H,10H2 |
InChI Key |
PGTUSOAQOFDCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.